Nanomolar CCR3 Antagonism with Demonstrated Subtype Selectivity
In direct comparative binding studies, 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine demonstrates potent and selective antagonism of the CCR3 chemokine receptor. It exhibits a binding affinity (Ki) of 6.31 nM for human CCR3 [1]. Crucially, this activity is selective over the related histamine H1 receptor, where the Ki is 5-fold weaker at 31.6 nM [2]. The compound's functional antagonism is confirmed by an IC50 of 8.10 nM in an eotaxin binding assay [3].
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity |
|---|---|
| Target Compound Data | CCR3 Ki = 6.31 nM; H1 Ki = 31.6 nM |
| Comparator Or Baseline | Histamine H1 receptor (intra-assay comparator) |
| Quantified Difference | 5-fold higher affinity for CCR3 over H1 (31.6 nM / 6.31 nM) |
| Conditions | Radioligand displacement assay using human CCR3 and H1 receptors expressed in CHOK1 cells [1] [2] |
Why This Matters
This data establishes the compound's potential as a selective tool for probing CCR3-mediated pathways in inflammation and allergy, reducing off-target effects compared to a non-selective antagonist.
- [1] BindingDB. BDBM50394155: Binding affinity to human CCR3 expressed in CHOK1 cells by radioligand displacement assay (Ki = 6.31 nM). View Source
- [2] BindingDB. BDBM50394155: Displacement of [3H]pyrilamine from human H1 receptor expressed in CHOK1 cells (Ki = 31.6 nM). View Source
- [3] BindingDB. BDBM50394155: Antagonist activity at CCR3 assessed as inhibition of eotaxin binding (IC50 = 8.10 nM). View Source
